TRPV4 Antagonist Potency: Piperidinyl-Benzimidazole Scaffold Validated in Hit-to-Lead Optimization
In a high‑throughput screening and subsequent hit‑to‑lead optimization campaign, 1‑piperidinylbenzimidazoles—exemplified by compound 1 bearing the 1‑(4‑piperidinyl)‑1H‑benzimidazole core—were identified as TRPV4 inhibitors with promising antagonist activity [1]. The piperidine moiety provided a handle for robust chemical tractability during lead optimization, ultimately yielding compound 19 with in vivo efficacy in a rat pulmonary edema model [1]. While the precise IC50 of the unsubstituted 1‑(4‑piperidinyl)‑1H‑benzimidazole core was not disclosed, the study unequivocally establishes this specific regioisomer as the privileged scaffold for TRPV4 antagonist development, contrasting with alternative benzimidazole substitution patterns that were not pursued.
| Evidence Dimension | TRPV4 antagonist activity |
|---|---|
| Target Compound Data | Identified as a hit scaffold; further optimized derivatives showed potent TRPV4 blockade |
| Comparator Or Baseline | Other benzimidazole regioisomers (e.g., 2-piperidinyl) not reported in the same study |
| Quantified Difference | Scaffold‑specific activity; no quantitative IC50 comparison available |
| Conditions | High‑throughput screening, in vitro TRPV4 functional assays, in vivo rat pulmonary edema model |
Why This Matters
Procurement of the correct N1‑piperidine regioisomer is essential for replicating TRPV4‑targeted medicinal chemistry campaigns, as the scaffold was specifically selected from screening hits.
- [1] Hilfiker MA, Hoang TH, Cornil J, et al. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema. ACS Med Chem Lett. 2013;4(2):293–296. View Source
